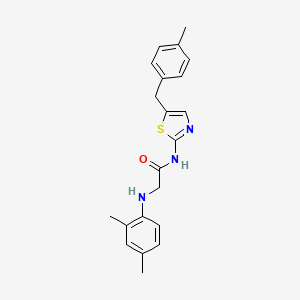acetic acid](/img/structure/B7733070.png)
[(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid is a complex organic compound that features a benzimidazole ring substituted with a nitro group and a sulfanyl group attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.
Thioether Formation: The sulfanyl group is introduced by reacting the 2-position of the benzimidazole ring with a thiol reagent, such as thiophenol, under basic conditions.
Acylation: The final step involves the acylation of the sulfanyl group with phenylacetic acid chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for nitration and acylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 7-positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), typically under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
科学研究应用
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as oxidoreductases and proteases, which are involved in cellular oxidative stress and inflammation pathways.
DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential anticancer activity.
相似化合物的比较
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid can be compared with other benzimidazole derivatives:
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Both compounds have a nitro group on the benzimidazole ring, but the former has a sulfanyl group and a phenylacetic acid moiety, making it more versatile in terms of chemical reactivity and biological activity.
(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(5-nitro-1H-benzimidazol-2-yl)phenol: The presence of the sulfanyl group in the former compound provides additional sites for chemical modification and potential biological interactions.
Similar Compounds
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 2-(5-nitro-1H-benzimidazol-2-yl)phenol
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetic acid
属性
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(20)13(9-4-2-1-3-5-9)23-15-16-11-7-6-10(18(21)22)8-12(11)17-15/h1-8,13H,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPXRIRVCFLAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
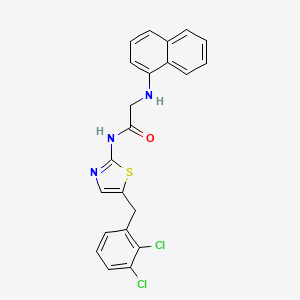
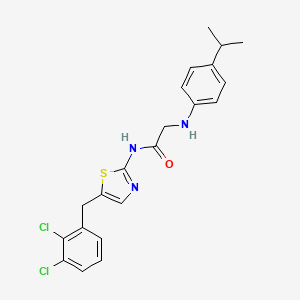
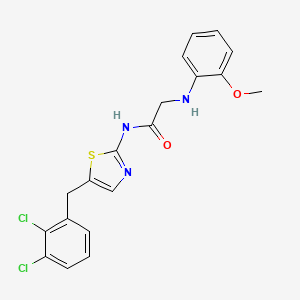
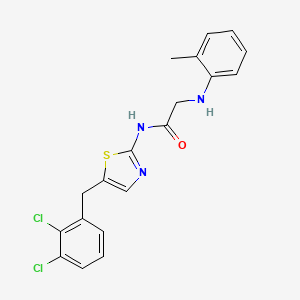
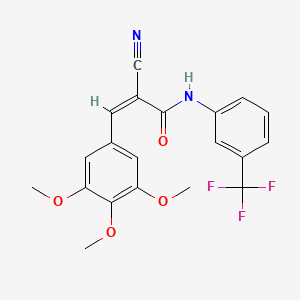
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B7733047.png)
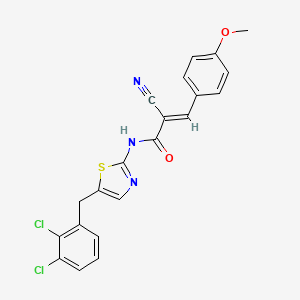
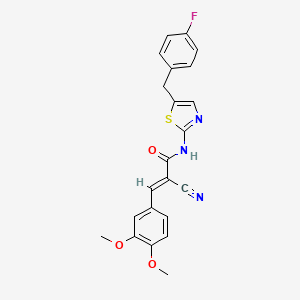
![(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7733063.png)
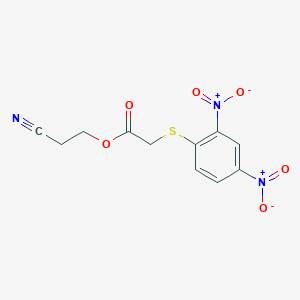
![[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B7733073.png)
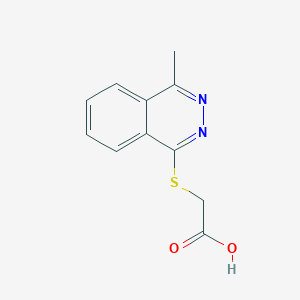
![2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetic Acid](/img/structure/B7733083.png)
